N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-4-(thiophen-3-yl)benzamide
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Overview
Description
N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-4-(thiophen-3-yl)benzamide is a complex organic compound that features a pyrazole ring, a pyridine ring, and a thiophene ring, all connected through a benzamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-4-(thiophen-3-yl)benzamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Pyridine Ring: The pyridine ring can be synthesized via the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Coupling Reactions: The pyrazole and pyridine rings are then coupled using a suitable linker, such as a halomethyl group, under basic conditions.
Formation of the Benzamide Linkage: The final step involves the coupling of the thiophene ring with the benzamide moiety using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, to form sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the benzamide linkage, potentially converting it to an amine.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, especially at the pyridine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions, often in the presence of catalysts or bases.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives, substituted pyrazoles, and pyridines.
Scientific Research Applications
N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-4-(thiophen-3-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-4-(thiophen-3-yl)benzamide exerts its effects depends on its interaction with molecular targets. For instance, in medicinal chemistry, it may bind to specific enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- Cetylpyridinium chloride
- Domiphen bromide
- Bromomethyl methyl ether
Comparison
N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-4-(thiophen-3-yl)benzamide is unique due to its combination of pyrazole, pyridine, and thiophene rings, which confer distinct electronic and steric properties. Compared to cetylpyridinium chloride and domiphen bromide, which are simpler in structure, this compound offers more versatility in terms of chemical reactivity and potential applications. Bromomethyl methyl ether, while useful in synthesis, lacks the complexity and multifunctionality of this compound.
Properties
IUPAC Name |
N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-4-thiophen-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS/c1-25-20(6-8-24-25)19-10-15(11-22-13-19)12-23-21(26)17-4-2-16(3-5-17)18-7-9-27-14-18/h2-11,13-14H,12H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWWQBWNCUSMKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3=CC=C(C=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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